2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
Overview
Description
2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.
Introduction of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.
Attachment of the tetrahydro-2-furanylcarbonyl group: This step involves the reaction of the thiophene derivative with tetrahydro-2-furanylcarbonyl chloride in the presence of a base to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-tetrahydrofuranthiol
- 4-hydroxy-2-quinolones
- 2-methyltetrahydrofuran-3-thiol
Uniqueness
2-Ethyl 4-methyl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-O-ethyl 4-O-methyl 3-methyl-5-(oxolane-2-carbonylamino)thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-4-21-15(19)11-8(2)10(14(18)20-3)13(23-11)16-12(17)9-6-5-7-22-9/h9H,4-7H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCLLKNZAKEXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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